4-Aminomethyltetrahydropyran hydrochloride
Overview
Description
4-Aminomethyltetrahydropyran hydrochloride is a chemical compound with the empirical formula C6H14ClNO . It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of this compound involves distilling off the solvent under reduced pressure to obtain the objective product. The product is then collected by filtration and washed with ether .Molecular Structure Analysis
The molecular weight of this compound is 151.63 g/mol . The SMILES string representation is Cl.NCC1CCOCC1 . The InChI key is UZQOFHCSTMZYRE-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound appears as a solid . It has a refractive index of 1.4640 to 1.4670 at 20°C .Scientific Research Applications
Oligoribonucleotide Synthesis
4-Aminomethyltetrahydropyran hydrochloride is relevant in the synthesis of oligoribonucleotides. Norman, Reese, and Serafinowska (1984) found that the 4-methoxytetrahydropyran-4-yl group is suitable for protecting 2′ (or 3′)-hydroxy functions in oligoribonucleotide synthesis, demonstrating its utility in this field (Norman, Reese, & Serafinowska, 1984).
Organic Reaction Solvent
Kobayashi et al. (2019) highlighted the use of 4-Methyltetrahydropyran (4-MeTHP), a compound related to this compound, as an organic reaction solvent. It has broad applications in various organic reactions, including radical, Grignard, and Wittig reactions, among others. This indicates the potential for this compound in similar applications (Kobayashi et al., 2019).
Conformational Analysis
Paradisi et al. (1995) studied 4-Aminotetrahydrothiopyran-4-carboxylic acid, a compound structurally similar to this compound, showing its influence on the γ-turn conformation in peptides. This research could imply the importance of this compound in structural and conformational studies of bioactive compounds (Paradisi et al., 1995).
Antimicrobial Activity
Alberola et al. (1994) synthesized 4-N-(Acylmethyl)aminocoumarins from 4-chlorocoumarin and α-amino ketones, which include a component similar to this compound, indicating its potential role in creating compounds with antimicrobial properties (Alberola et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
oxan-4-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOFHCSTMZYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656946 | |
Record name | 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389621-78-7 | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=389621-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (oxan-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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